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Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)ethanol

Cat. No.: B3060211 Get Quote

In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged structural

motif. Its incorporation into drug candidates often confers advantageous properties, including

enhanced metabolic stability, increased potency, and favorable conformational rigidity. 2-(1-
methylcyclopropyl)ethanol emerges as a valuable building block for introducing this moiety,

offering a reactive hydroxyl handle for further chemical elaboration. This guide provides a

comprehensive overview of its chemical and physical properties, predictable spectroscopic

signatures, plausible synthetic routes, and essential safety protocols, designed to empower

researchers in leveraging this compound for novel molecular design and synthesis.

PART 1: Physicochemical and Computational
Properties
The fundamental properties of a molecule are critical determinants of its behavior in both

chemical reactions and biological systems. The data for 2-(1-methylcyclopropyl)ethanol,
collated from various chemical databases, are summarized below.

Table 1: Core Physicochemical Properties of 2-(1-methylcyclopropyl)ethanol
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Property Value Source(s)

CAS Number 19687-04-8 [1][2]

Molecular Formula C₆H₁₂O [1]

Molecular Weight 100.16 g/mol [1]

IUPAC Name
2-(1-methylcyclopropyl)ethan-

1-ol
[2]

Boiling Point 79-80 °C (at 46.5 Torr) [3]

Density (Predicted) 0.938 ± 0.06 g/cm³ [3]

pKa (Predicted) 15.16 ± 0.10 [3]

LogP (Predicted) 1.1689 [1]

Topological Polar Surface Area

(TPSA)
20.23 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 1 [1]

Rotatable Bonds 2 [1]

These properties suggest a moderately polar, low molecular weight alcohol with a boiling point

suitable for purification by distillation under reduced pressure. The predicted LogP value

indicates a favorable balance between hydrophilicity and lipophilicity, a key consideration in

drug design.

PART 2: Spectroscopic Signature Analysis
(Predictive)
While dedicated, published spectra for 2-(1-methylcyclopropyl)ethanol are not readily

available, its structure allows for a robust prediction of its key spectroscopic features based on

well-established principles.[4][5]

Infrared (IR) Spectroscopy
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The IR spectrum is expected to be dominated by features characteristic of a primary alcohol.[4]

O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to

hydrogen bonding of the hydroxyl group.

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

corresponding to the methyl, ethyl, and cyclopropyl C-H bonds.

C-H Stretch (cyclopropyl): A characteristic, though often less intense, peak slightly above

3000 cm⁻¹ may be observed for the C-H bonds on the cyclopropane ring.

C-O Stretch: A strong, distinct absorption in the 1050-1150 cm⁻¹ region, indicative of a

primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide unambiguous structural confirmation. The

predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).
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Step 1: Kulinkovich-de Meijere Reaction

Step 2: Ring Opening & Rearrangement

Step 3: Simmons-Smith Cyclopropanation Step 4: Hydroxyl Protection & Oxidation/Reduction

Ethyl acetate

1-Methylcyclopropanol

Titanium(IV) isopropoxide

Ethylmagnesium bromide

But-3-en-1-olAcid Catalyst (e.g., p-TsOH)

2-(1-hydroxymethylcyclopropyl)ethanol

Diiodomethane (CH₂I₂)

Zinc-Copper Couple (Zn(Cu)) Protection (e.g., TBDMSCl) Oxidation (e.g., PCC) Grignard (MeMgBr) Deprotection (e.g., TBAF) 2-(1-methylcyclopropyl)ethanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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